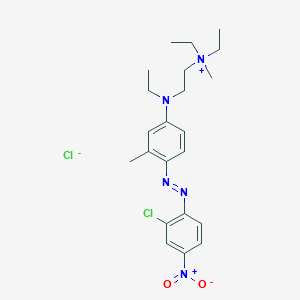
5-Androstene-3b,16b,17a-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Androstene-3b,16b,17a-triol is a compound belonging to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones that are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans .
Analyse Des Réactions Chimiques
5-Androstene-3b,16b,17a-triol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-Androstene-3b,16b,17a-triol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in the development of masculine characteristics and its effects on hair growth.
Medicine: Investigated for its potential therapeutic effects in conditions related to androgen deficiency.
Industry: Utilized in the production of various steroid-based products.
Mécanisme D'action
The mechanism of action of 5-Androstene-3b,16b,17a-triol involves its interaction with androgen receptors. Upon binding to these receptors, it influences the transcription of specific genes that are involved in the development of masculine characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway .
Comparaison Avec Des Composés Similaires
5-Androstene-3b,16b,17a-triol can be compared with other similar compounds such as:
5-Androstene-3b,7b,17b-triol: Another hydroxylated androgen derivative with similar biological effects.
5-Androstene-3b,16a,17b-triol: A compound with a different hydroxylation pattern, leading to distinct biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its interaction with androgen receptors and its subsequent biological effects .
Propriétés
Numéro CAS |
25126-70-9 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,16S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16-,17+,18-,19-/m0/s1 |
Clé InChI |
GUGSXATYPSGVAY-CUZKMJQKSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@H]4O)O)C)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


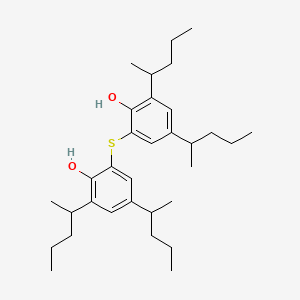
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)


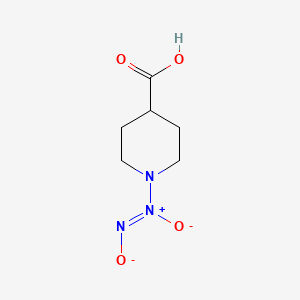
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
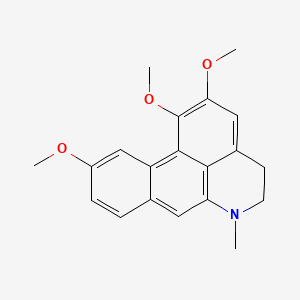
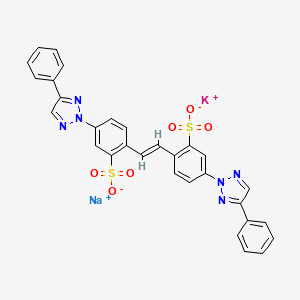

![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)

